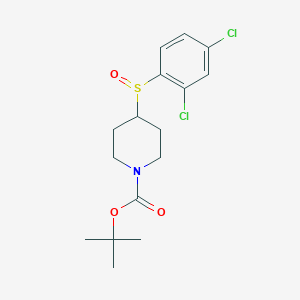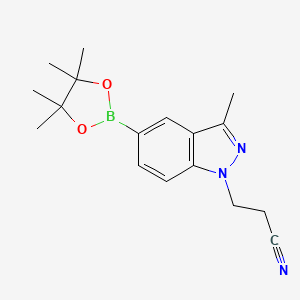
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidine family These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms The presence of substituents on the carbon atoms of the ring can significantly alter the chemical and physical properties of these compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione typically involves the condensation of amino alcohols with aldehydes or ketones. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazolidine ring. For example, the reaction between 3-methyl-2-amino-2-propanol and an appropriate aldehyde or ketone can yield the desired oxazolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
科学的研究の応用
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the substituents. The pathways involved may include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling processes.
類似化合物との比較
Similar Compounds
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione: This compound is unique due to its specific substituents, which confer distinct chemical and physical properties.
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another oxazolidine derivative with different substituents, leading to variations in reactivity and applications.
3-(3,5-Dichlorophenyl)-5-methyl-5-(oxiran-2-yl)-1,3-oxazolidine-2,4-dione: A compound with additional functional groups that may enhance its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and potential applications. The presence of the methyl and propan-2-yl groups can affect the compound’s stability, solubility, and interaction with other molecules.
特性
CAS番号 |
84729-45-3 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
3-methyl-5-propan-2-yl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-6(9)8(3)7(10)11-5/h4-5H,1-3H3 |
InChIキー |
BRMNGRDILHHYBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)N(C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)

![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)







dimethyl-](/img/structure/B13980061.png)

